2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile
Description
2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile is a chiral benzonitrile derivative featuring a trifluoromethyl (CF₃) group at the 5-position and a (1R)-configured amino-3-hydroxypropyl side chain at the 2-position. The compound’s structure combines electron-withdrawing (CF₃, nitrile) and polar (amino, hydroxyl) groups, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C11H11F3N2O |
|---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C11H11F3N2O/c12-11(13,14)8-1-2-9(7(5-8)6-15)10(16)3-4-17/h1-2,5,10,17H,3-4,16H2/t10-/m1/s1 |
InChI Key |
PCLZIWRFZNIDAS-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)[C@@H](CCO)N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile typically involves multiple steps. One common approach is to start with a benzonitrile derivative and introduce the trifluoromethyl group through a nucleophilic substitution reaction. The amino and hydroxypropyl groups can be introduced via reductive amination and subsequent hydroxylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The hydroxypropyl group may participate in enzymatic reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structure and Substituent Analysis
The benzonitrile core is shared among several compounds, but substituent variations dictate their biological and chemical profiles:
Table 1: Structural Comparison of Selected Benzonitrile Derivatives
Key Observations:
- Chirality: The (1R)-configured amino-hydroxypropyl side chain in the target compound may enhance receptor selectivity compared to achiral analogs like 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile .
- Nitrile vs. Amide : Replacing benzamide () with benzonitrile reduces hydrogen-bonding capacity, possibly altering target affinity .
Physicochemical Properties
Table 2: Hypothesized Physicochemical Profiles
Insights:
- The target compound’s amino-hydroxypropyl chain improves aqueous solubility compared to RAD-140 and pyridyl analogs but may reduce oral bioavailability due to polarity.
- CF₃ groups universally enhance metabolic stability by resisting oxidative degradation.
Biological Activity
The compound 2-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzonitrile is a synthetic organic molecule notable for its potential biological activities. This compound, characterized by the presence of a trifluoromethyl group and an amino-hydroxypropyl side chain, has been investigated for various pharmacological properties, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, research indicates that derivatives with similar structures exhibit significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) of these compounds suggest a bactericidal effect, where the minimum bactericidal concentration (MBC) values are comparable to MIC values, indicating effective bacterial killing at low concentrations .
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | MIC (μM) | MBC (μM) | Activity Type |
|---|---|---|---|
| 2-Amino-5-trifluoromethylbenzonitrile | 25.9 | 25.9 | Bactericidal |
| Cinnamic acid derivative | 12.9 | 12.9 | Bactericidal |
| Chlorinated analogue | 15.5 | 15.5 | Bacteriostatic |
Anti-Inflammatory Potential
In addition to antimicrobial activity, the compound has been evaluated for its anti-inflammatory properties . Studies have shown that certain derivatives can modulate the activity of transcription factors involved in inflammation, such as NF-κB. The presence of specific substituents on the phenyl ring appears critical for enhancing or diminishing anti-inflammatory effects .
Table 2: Anti-Inflammatory Effects of Related Compounds
| Compound Name | IC50 (μM) | Effect on NF-κB Activity |
|---|---|---|
| Compound A (Chlorinated derivative) | 6.5 | Increased by 10% |
| Compound B (Trifluoromethyl derivative) | >20 | Decreased by 9% |
Case Studies
-
Study on Antimicrobial Effects :
A study published in a peer-reviewed journal investigated the structure-activity relationship of several trifluoromethyl-substituted compounds. The findings indicated that compounds similar to **this compound demonstrated high efficacy against MRSA, with significant reductions in bacterial viability observed at MIC concentrations . -
Evaluation of Anti-Inflammatory Properties :
Another study focused on the anti-inflammatory potential of various anilide derivatives, including those with trifluoromethyl groups. The research found that certain modifications led to enhanced inhibition of NF-κB, suggesting a promising avenue for further development in treating inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
